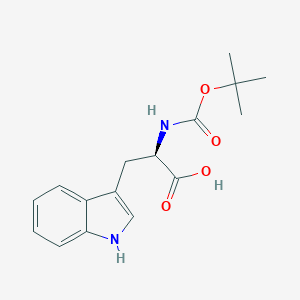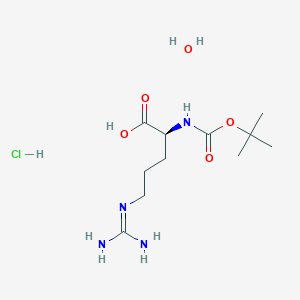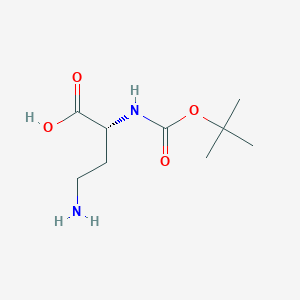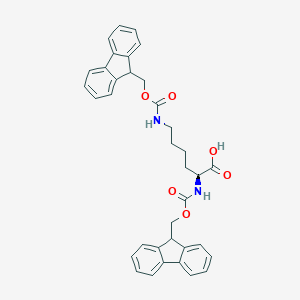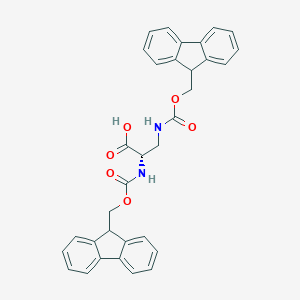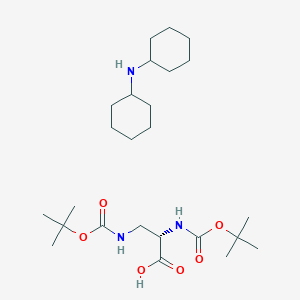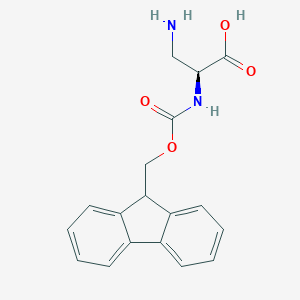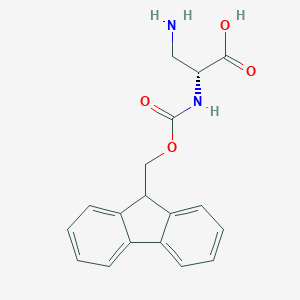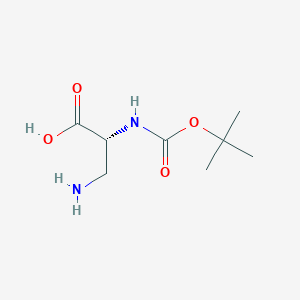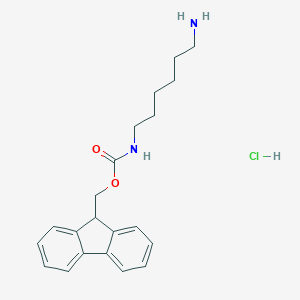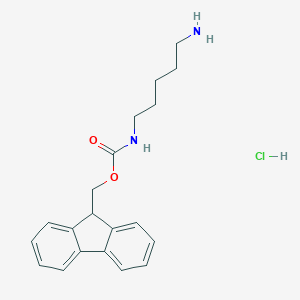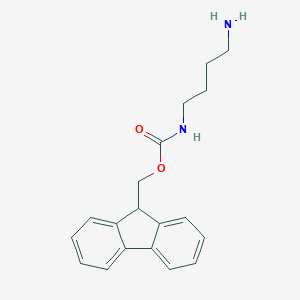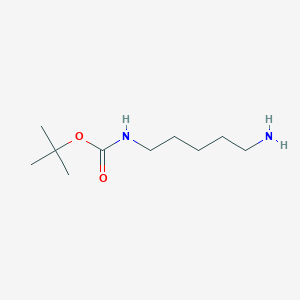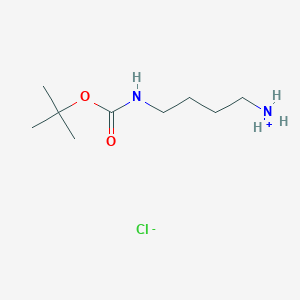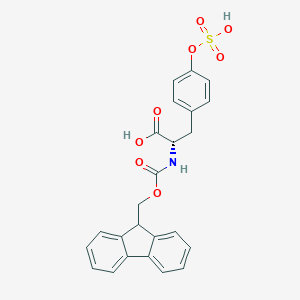
Fmoc-Tyr(SO3H)-OH
Übersicht
Beschreibung
Fmoc-Tyr(SO3H)-OH: is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenyl ring is sulfonated to form a sulfonic acid group. The compound is protected at the amino terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for its use in solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides and proteins.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-Tyr(SO3H)-OH is used in SPPS for the synthesis of sulfonated peptides, which are important in studying protein-protein interactions and enzyme activities.
Biology:
Protein Engineering: The compound is used to introduce sulfonic acid groups into proteins, aiding in the study of protein structure and function.
Medicine:
Drug Development: Sulfonated peptides synthesized using this compound are investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry:
Biomaterials: The compound is used in the development of biomaterials with specific properties, such as increased solubility or enhanced binding affinity.
Wirkmechanismus
Target of Action
Fmoc-Tyr(SO3H)-OH, also known as Fmoc-modified tyrosine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
this compound operates through a mechanism known as Fmoc/tBu solid-phase peptide synthesis . This process involves the use of a solid polymeric protecting group, allowing the compound to interact with its targets - the amino acids. The Fmoc group acts as a temporary protecting group for the amino acid’s reactive sites during the synthesis process. It prevents unwanted side reactions, ensuring that the peptide chain grows in the desired manner .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in peptide synthesis. The compound contributes to the formation of peptide bonds, which are essential for creating the primary structure of proteins. Additionally, this compound can be used in combination with other compounds like Fmoc-3,4-dihydroxyphenylalanine (Fmoc-DOPA) to form functional two-component hydrogels . These hydrogels have potential applications in various fields, including drug delivery and tissue engineering .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness and bioavailability can be influenced by factors such as its concentration, the ph of the environment, and the presence of other compounds in the reaction mixture .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the successful synthesis of peptides and proteins. By protecting reactive sites on amino acids, the compound ensures the correct formation of peptide bonds, leading to the accurate assembly of peptide sequences . In the context of two-component hydrogels, the compound contributes to the formation of three-dimensional self-supporting gels with high storage modulus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form peptide bonds . Additionally, the presence of other compounds in the reaction mixture can either facilitate or hinder the compound’s action . Efforts are being made to use greener solvents in solid-phase peptide synthesis to reduce the environmental impact and enhance human health safety .
Biochemische Analyse
Biochemical Properties
Fmoc-Tyr(SO3H)-OH plays a significant role in biochemical reactions due to its unique structure. The sulfate group on the tyrosine residue allows it to interact with a variety of enzymes, proteins, and other biomolecules. For instance, this compound can interact with enzymes involved in phosphorylation and sulfation processes. These interactions are crucial for the regulation of protein function and signal transduction pathways. Additionally, this compound can form hydrogels, which are useful in drug delivery and tissue engineering applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins and subsequent alterations in cell signaling pathways. This modulation can impact processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The sulfate group on the tyrosine residue allows it to bind to enzymes and proteins involved in phosphorylation and sulfation reactions. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to phosphorylation and sulfation. Enzymes such as kinases and sulfotransferases interact with this compound, facilitating its incorporation into metabolic processes. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its localization and activity within cells .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. For example, this compound can localize to the nucleus, where it interacts with transcription factors and influences gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(SO3H)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Sulfonation: The phenolic hydroxyl group of the Fmoc-protected tyrosine is sulfonated using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of tyrosine are reacted with Fmoc-Cl in industrial reactors.
Sulfonation: The Fmoc-protected tyrosine is then sulfonated using industrial-grade sulfonating agents under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Fmoc-Tyr(SO3H)-OH can undergo oxidation reactions, particularly at the sulfonic acid group.
Reduction: The compound can be reduced, although this is less common due to the stability of the sulfonic acid group.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride can be employed, although this is less common.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonic acid group under mild conditions.
Major Products:
Oxidation: Products include sulfonic acid derivatives with higher oxidation states.
Reduction: Reduced forms of the sulfonic acid group, although rare.
Substitution: Substituted derivatives where the sulfonic acid group is replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Tyr(OH)-OH: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Fmoc-Tyr(PO3H2)-OH: Contains a phosphonic acid group instead of a sulfonic acid group, leading to different chemical properties and reactivity.
Fmoc-Tyr(NO2)-OH: Contains a nitro group, which imparts different electronic and steric effects compared to the sulfonic acid group.
Uniqueness:
Reactivity: The sulfonic acid group in Fmoc-Tyr(SO3H)-OH provides unique reactivity, particularly in substitution reactions.
Applications: The compound’s ability to introduce sulfonic acid groups into peptides and proteins makes it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO8S/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMQJJASTSGJCK-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


